Cas no 1062607-49-1 (D,L-O-Desmethyl Venlafaxine-d10)

1062607-49-1 structure

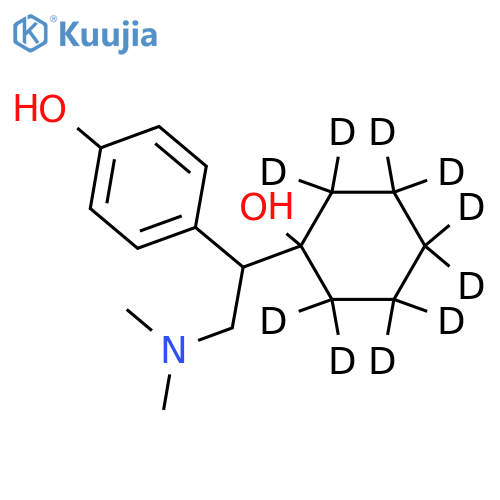

商品名:D,L-O-Desmethyl Venlafaxine-d10

CAS番号:1062607-49-1

MF:C16H15D10NO2

メガワット:273.437

CID:4553312

D,L-O-Desmethyl Venlafaxine-d10 化学的及び物理的性質

名前と識別子

-

- D,L-O-Desmethyl Venlafaxine-d10

- 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl-2,2,3,3,4,4,5,5,6,6-d10)ethyl]phenol

- Desvenlafaxine-d10

-

D,L-O-Desmethyl Venlafaxine-d10 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D296504-1mg |

D,L-O-Desmethyl Venlafaxine-d10 |

1062607-49-1 | 1mg |

$ 228.00 | 2023-09-08 | ||

| TRC | D296504-10mg |

D,L-O-Desmethyl Venlafaxine-d10 |

1062607-49-1 | 10mg |

$ 1694.00 | 2023-09-08 |

D,L-O-Desmethyl Venlafaxine-d10 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

1062607-49-1 (D,L-O-Desmethyl Venlafaxine-d10) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量